molecular formula C15H12N2O5 B1194464 2-Nitro-5-[(phenylacetyl)amino]benzoic acid CAS No. 52033-70-2

2-Nitro-5-[(phenylacetyl)amino]benzoic acid

Cat. No. B1194464
CAS RN: 52033-70-2
M. Wt: 300.27 g/mol
InChI Key: QHVQEQRGDKOHHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally similar to 2-Nitro-5-[(phenylacetyl)amino]benzoic acid involves multi-step chemical processes. For instance, Branchini et al. (1991) described the synthesis of a photoaffinity analog targeting chloride channels in human red blood cell ghosts, highlighting the intricate steps required for constructing nitro-substituted benzoic acid derivatives with specific functional groups (Branchini, Murtiashaw, & Egan, 1991).

Molecular Structure Analysis

The crystal structures and conformational studies offer insights into the molecular geometry of related compounds. Yatsenko & Paseshnichenko (2014) investigated the crystal structures of nitro-substituted benzoic acids, revealing the impact of substituent orientation and interactions on the molecular configuration (Yatsenko & Paseshnichenko, 2014).

Chemical Reactions and Properties

Branchini et al. (1995) demonstrated how nitro-substituted benzoic acid derivatives could be utilized as photoaffinity labeling agents, affecting chloride ion transport in biological membranes. This showcases the compound's reactivity and potential for probing biological systems (Branchini et al., 1995).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of nitro-substituted benzoic acids can be influenced by the nature and position of substituents. Studies on related compounds, like those by Kolev & Angelov (2008), who synthesized and characterized 3-Ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide, help understand the physicochemical characteristics of these molecules (Kolev & Angelov, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and interaction with biological targets, are crucial for understanding the potential applications and behavior of 2-Nitro-5-[(phenylacetyl)amino]benzoic acid. For example, the work by Gottlieb et al. (1962) on the reactivity of nitro-substituted compounds with alkali provides a foundation for comprehending the chemical behavior of these molecules (Gottlieb, Souza, & Magalhães, 1962).

Scientific Research Applications

Application 1: Enzyme Activity Screening

  • Summary of the Application : NIPAB is used as an alternative substrate for penicillin G acylase (PGA) activity screening . This is important in the construction and application of a plasmid-based signal peptide library for improved secretion of recombinant proteins with Priestia megaterium .
  • Methods of Application : To each well of a 96-well-plate with a flat bottom, 90 µL of substrate solution (600 mg L −1 NIPAB, 9.41 mM NaH 2 PO 4, 40.59 mM Na 2 HPO 4, pH 7.5) was added .
  • Results or Outcomes : The functionality of the whole library was demonstrated by enhancing the amount of the already well-secreted α-amylase AmyE by 1.6-fold . The secretion of a novel penicillin G acylase, which remained as insoluble protein inside the cells, could be enhanced even up to 29-fold .

Application 2: Study of Enzymatic Hydrolysis Reactions

  • Summary of the Application : NIPAB is used in the study of enzymatic hydrolysis reactions of the so-called invisible substrates .

Application 3: Protein Engineering of Penicillin G Acylases

  • Summary of the Application : NIPAB is used in protein engineering experiments of penicillin G acylases (PGAs) from Gram-positive bacteria . These PGAs are important for the production of semisynthetic penicillins .
  • Methods of Application : The PGAs from Bacillus megaterium, Bacillus thermotolerans, and Bacillus sp. FJAT-27231 were recombinantly produced, secreted, purified, and crystallized . The enzyme activity for all PGAs was determined using a colorimetric assay with NIPAB as the substrate .
  • Results or Outcomes : The thermostability of the engineered PGAs mostly lay between the values of the two mother enzymes . For one PGA, increased enzyme activity was observed .

Application 4: Study of Catalytic Behavior of Enzymes

  • Summary of the Application : NIPAB is used in the study of the catalytic behavior of enzymes . Amino acid residue exchange next to the active side changed the catalytic behavior .

Safety And Hazards

The compound is classified under the GHS05 and GHS07 hazard codes, indicating that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes .

Future Directions

The compound has been used in research involving penicillin G acylases . These enzymes are industrially important for the production of semisynthetic ß-lactam antibiotics . The compound was used as a substrate in a colorimetric assay to measure the activity of these enzymes . This suggests potential future directions in the field of biotechnology and antibiotic production.

properties

IUPAC Name

2-nitro-5-[(2-phenylacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c18-14(8-10-4-2-1-3-5-10)16-11-6-7-13(17(21)22)12(9-11)15(19)20/h1-7,9H,8H2,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVQEQRGDKOHHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200007
Record name 6-Nitro-3-phenylacetamidobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-5-[(phenylacetyl)amino]benzoic acid

CAS RN

52033-70-2
Record name 6-Nitro-3-phenylacetamidobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052033702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Nitro-3-phenylacetamidobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Ntro-3-(phenylacetamido)-benzoic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
M Arroyo, R Torres-Guzmán, J Torres-Bacete… - Biotechnology …, 2002 - Springer
The synthesis of 2-nitro-5-[(hexanoyl)-amino]-benzoic acid and 2-nitro-5-[(octanoyl)-amino]-benzoic acid as chromogenic substrates for the determination of aliphatic penicillin acylase …
Number of citations: 5 link.springer.com
WBL Alkema, E de Vries, R Floris… - European journal of …, 2003 - Wiley Online Library
Penicillin acylase catalyses the hydrolysis and synthesis of semisynthetic β‐lactam antibiotics via formation of a covalent acyl‐enzyme intermediate. The kinetic and mechanistic aspects …
Number of citations: 60 febs.onlinelibrary.wiley.com
WBL Alkema, R Floris, DB Janssen - Analytical biochemistry, 1999 - Elsevier
Determination of kinetic parameters of penicillin acylases for phenylacetylated compounds is complicated due to the low K m values for these substrates, the lack of a spectroscopic …
Number of citations: 62 www.sciencedirect.com
WBL Alkema, AJ Dijkhuis, E De Vries… - European journal of …, 2002 - Wiley Online Library
Penicillin acylase of Escherichia coli catalyses the hydrolysis and synthesis of β‐lactam antibiotics. To study the role of hydrophobic residues in these reactions, we have mutated three …
Number of citations: 109 febs.onlinelibrary.wiley.com
WBL Alkema, AK Prins, E de VRIES… - Biochemical …, 2002 - portlandpress.com
The active site of penicillin acylase of Escherichia coli contains two conserved arginine residues. The function of these arginines, αArg 145 and βArg 263 , was studied by site-directed …
Number of citations: 49 portlandpress.com
EM Gabor, EJ de Vries, DB Janssen - Enzyme and microbial technology, 2005 - Elsevier
A new penicillin acylase was isolated by cloning and functional screening of DNA isolated from a sand soil enrichment culture. Sequence analysis of this enzyme, PAS2, revealed …
Number of citations: 45 www.sciencedirect.com
WBL Alkema, CMH Hensgens, EH Kroezinga… - Protein …, 2000 - academic.oup.com
The binding of penicillin to penicillin acylase was studied by X-ray crystallography. The structure of the enzyme–substrate complex was determined after soaking crystals of an inactive …
Number of citations: 109 academic.oup.com
J Mayer, J Pippel, G Günther, C Müller… - Applied microbiology …, 2019 - Springer
Penicillin G acylase (PGA) catalyzes the hydrolysis of penicillin G to 6-aminopenicillanic acid and phenylacetic acid, which provides the precursor for most semisynthetic penicillins. …
Number of citations: 9 link.springer.com
EM Gabor, DB Janssen - Protein Engineering Design and …, 2004 - academic.oup.com
A semi-random mutagenesis approach was followed to increase the performance of penicillin acylase PAS2 in the kinetically controlled synthesis of ampicillin from 6-aminopenicillanic …
Number of citations: 67 academic.oup.com
SAW Jager, PA Jekel, DB Janssen - Enzyme and microbial technology, 2007 - Elsevier
Penicillin acylase (PA) from Escherichia coli can catalyze the acylation of 6-aminopenicillanic acid (6-APA), a conversion that is applicable in the biocatalytic preparation of semi-…
Number of citations: 45 www.sciencedirect.com

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